molecular formula C19H20N4S B2377142 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-39-6

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2377142
CAS No.: 406201-39-6
M. Wt: 336.46
InChI Key: KOCQCAWHAUJTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic compound based on a fused thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry research. Compounds featuring this core structure are frequently investigated for their potential to interact with key biological targets. The incorporation of the phenylpiperazine moiety is a common strategy to enhance binding affinity and selectivity, particularly for central nervous system (CNS) targets . Research on highly similar analogs has identified potent biological activities. For instance, structurally related cyclopenta-thienopyrimidine derivatives have been reported to act as 5-HT2A receptor antagonists . The 5-HT2A receptor is a serotonin subtype implicated in various physiological and pathophysiological processes, making it a target for investigating neurological and psychiatric conditions . The molecular architecture of this compound class, which often consists of planar aromatic systems separated by an aliphatic chain containing a basic nitrogen, aligns with known pharmacophore models for 5-HT2A antagonism . Beyond neuroscientific applications, the thieno[2,3-d]pyrimidine scaffold is a versatile template in drug discovery. Close structural relatives, specifically tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, have demonstrated promising antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum , with some compounds showing IC50 values in the sub-micromolar range . This highlights the scaffold's potential in infectious disease research. Furthermore, pyrimidine-based compounds are widely explored as inhibitors for various enzymes, including dihydrofolate reductase (DHFR) and kinases , which are critical targets in cancer and other diseases . This product is provided for research purposes to support investigations in these and other exploratory areas. It is intended for use by qualified laboratory professionals only.

Properties

IUPAC Name

12-(4-phenylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-2-5-14(6-3-1)22-9-11-23(12-10-22)18-17-15-7-4-8-16(15)24-19(17)21-13-20-18/h1-3,5-6,13H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCQCAWHAUJTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives . The reaction conditions typically involve heating with formic acid or triethyl orthoformate. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, toluene, and xylene, and catalysts such as calcium chloride and potassium carbonate . Major products formed from these reactions include various substituted thienopyrimidine derivatives .

Scientific Research Applications

4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Pharmacological Activity

The pharmacological activity of thienopyrimidine derivatives is highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituent Modifications Biological Target Activity Notes Reference
3-[2-[4-Phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Ethyl-linked phenylpiperazine + diketone group 5-HT2A receptor Potent antagonist (IC50 < 100 nM)
N-(4-Chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Acetamide-linked 4-chlorophenyl group Not specified Improved bioavailability via starch nanoparticles
2-[(2-Trifluorocarbonyl-4-chlorophenyl)amino]-1-[4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenyl]ethanone Trifluorocarbonyl and chloroaryl groups Antibacterial targets Moderate activity against S. aureus
  • Phenylpiperazine vs. Benzylpiperazine : Replacement of the phenyl group in 4-(4-phenylpiperazin-1-yl) derivatives with a benzyl group (e.g., 4-(4-benzylpiperazin-1-yl) analogs) reduces 5-HT2A affinity due to increased steric bulk, highlighting the phenyl group’s role in receptor interactions .
  • Chloro Substituents : 4-Chloro derivatives (e.g., CAS 300816-22-2) serve as synthetic intermediates but exhibit lower receptor binding compared to phenylpiperazine-substituted analogs .

Ring Size and Saturation Modifications

Expanding the fused cyclopentane ring to a cycloheptane system (e.g., 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine) significantly alters pharmacokinetic properties.

Solubility and Bioavailability

Derivatives with polar substituents (e.g., acetamide in compound 11d or starch nanoparticle formulations ) show enhanced oral bioavailability. For example, ethyl 2-[[4-(2-methoxyphenyl)piperazin-1-yl]acetylamino]-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylate (11d) achieves 80% bioavailability in murine models, attributed to improved solubility .

Key Research Findings and Trends

5-HT2A Antagonism: The phenylpiperazine-thienopyrimidine scaffold is a privileged structure for central nervous system (CNS) drug development. Analog 6a (from ) exhibits >50% inhibition of 5-HT2A receptors at 10 µM, outperforming simpler piperazine derivatives.

Antibacterial Activity : Substitution with electron-withdrawing groups (e.g., trifluoromethyl in compound 6(h) ) correlates with moderate Gram-positive activity (MIC: 16–32 µg/mL).

Anticancer Potential: Cyclohepta-fused thienopyrimidines (e.g., compound 4a–c ) inhibit angiogenesis via VEGFR-2, with IC50 values comparable to sorafenib.

Biological Activity

The compound 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a derivative of thieno[2,3-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Thieno[2,3-d]pyrimidine fused with a cyclopenta moiety.
  • Substituent : A phenylpiperazine group at the 4-position.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific synthetic route for this compound has not been detailed in the literature but follows established methodologies for constructing similar derivatives.

Anticancer Properties

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings related to the biological activity of 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine:

Cell Line IC50 (µM) Mechanism of Action Reference
MDA-MB-231 (Breast)27.6Inhibition of microtubule assembly
A549 (Lung)43 - 87EGFR and VEGF suppression
HeLa (Cervical)Not specifiedInduction of apoptosis
  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly by binding to the colchicine site on tubulin. This leads to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Tyrosine Kinases : The presence of the phenylpiperazine moiety may enhance interaction with tyrosine kinase receptors like EGFR and VEGF, leading to reduced tumor growth and metastasis.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Structure-Activity Relationships (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by various structural modifications:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents on the phenyl ring tend to exhibit higher cytotoxicity due to enhanced π-π stacking interactions with target proteins.
  • Substituent Positioning : The position of substituents on the piperazine ring can significantly affect binding affinity and selectivity for cancer cell types.

Case Studies

  • Elmongy et al. (2022) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects against breast cancer cells. The study found that specific structural modifications led to IC50 values ranging from 43% to 87% inhibition in various assays .
  • Yong et al. (2018) reported on a series of thieno[2,3-d]pyrimidines where one compound demonstrated significant potency against tumor cells. Their findings suggest a promising avenue for further development in targeted cancer therapies .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

The synthesis typically involves nucleophilic substitution of a chloro precursor (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) with 4-phenylpiperazine. Key steps include:

  • Precursor activation : Use of polar aprotic solvents (e.g., DMF, DMSO) under reflux with a base (e.g., K₂CO₃) to facilitate substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Yield optimization : Reaction times of 12–24 hours at 80–100°C typically yield 60–80% product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :
    • NMR spectroscopy : Confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₀H₂₂N₄S, MW 350.48 g/mol) .
    • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Core modifications :
    • Substitute the thieno[2,3-d]pyrimidine core with electron-withdrawing/donating groups to assess effects on receptor binding .
    • Replace the cyclopentane ring with other fused rings (e.g., cyclohexane) to evaluate steric and conformational impacts .
  • Piperazine modifications :
    • Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring to modulate lipophilicity and target affinity .
  • Biological assays : Pair synthetic analogs with in vitro receptor-binding assays (e.g., dopamine or serotonin receptors) to correlate structural changes with activity .

Q. How should researchers address contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?

  • Data reconciliation steps :
    • Standardize assay conditions : Ensure consistent cell lines, incubation times, and controls across studies (e.g., use HEK-293 cells for receptor-binding assays) .
    • Validate compound stability : Confirm compound integrity under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .
    • Cross-reference pharmacological models : Compare in vitro results with in vivo models (e.g., rodent behavioral assays) to assess translational relevance .

Q. What experimental designs are suitable for evaluating environmental fate and toxicity of this compound?

  • Environmental persistence studies :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) to measure degradation half-lives .
    • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to determine EC₅₀ values for acute toxicity .
  • Bioaccumulation potential : Calculate logP values (predicted ~3.2) and assess membrane permeability via PAMPA assays .

Methodological Considerations

Q. What computational tools are effective for predicting the binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., dopamine D2/D3 receptors) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in receptor-ligand complexes .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • ADMET profiling :
    • Solubility : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to enhance aqueous solubility .
    • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-demethylation) .
  • Formulation : Develop nanoemulsions or liposomal carriers to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.